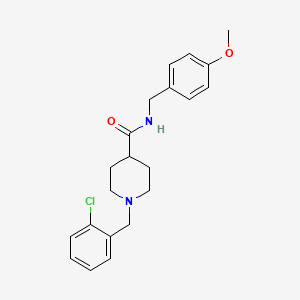![molecular formula C19H16N2O5 B5208791 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide](/img/structure/B5208791.png)
2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide, also known as BIBX1382, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of oxazole derivatives and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide is complex and involves several pathways. One of the main targets of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide is EGFR, which is a transmembrane receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival. 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide binds to the ATP-binding site of EGFR and inhibits its activity, which leads to a decrease in downstream signaling pathways. In addition to EGFR, 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide has also been found to inhibit other receptor tyrosine kinases, such as HER2 and HER4.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide are diverse and depend on the specific context of its use. In cancer research, 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in various preclinical models. In inflammation research, 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In cardiovascular research, 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide has been shown to induce vasodilation and reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide is its specificity for EGFR and other receptor tyrosine kinases. This specificity allows for targeted inhibition of these pathways, which could be beneficial in the treatment of diseases where these pathways are dysregulated. However, one of the limitations of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the potency of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide varies depending on the cell type and experimental conditions, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of EGFR and other receptor tyrosine kinases. Another area of interest is the investigation of the potential therapeutic applications of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of new formulations of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide that improve its solubility and bioavailability could also be an area of focus for future research.
Conclusion:
In summary, 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of EGFR and other receptor tyrosine kinases, and it has been found to exhibit a range of biological activities. While there are some limitations to its use in lab experiments, there are also several future directions for research on 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide that could lead to new therapeutic interventions for a variety of diseases.
Synthesemethoden
The synthesis of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide involves a multi-step process that requires the use of several reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process has been optimized over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases. Some of the areas where 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide has been investigated include cancer, inflammation, and cardiovascular diseases. In cancer research, 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide has been found to inhibit the activity of epidermal growth factor receptor (EGFR), which is a key player in the development and progression of many types of cancer. In inflammation research, 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response. In cardiovascular research, 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide has been found to have vasodilatory effects, which could be beneficial in the treatment of hypertension.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yloxymethyl)-N-benzyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-19(20-9-13-4-2-1-3-5-13)15-10-24-18(21-15)11-23-14-6-7-16-17(8-14)26-12-25-16/h1-8,10H,9,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTQENIHYUBMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NC(=CO3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5208718.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5208723.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5208728.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B5208730.png)

![N-(3-methylphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5208743.png)
![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5208755.png)


![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5208774.png)

![3-[(3,5-dinitro-4-pyridinyl)amino]phenol](/img/structure/B5208799.png)
